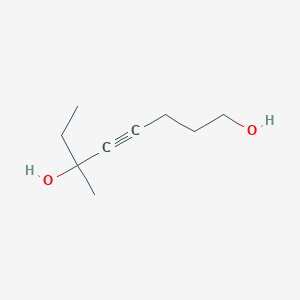
6-Methyloct-4-yne-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyloct-4-yne-1,6-diol is an organic compound characterized by the presence of both an alkyne and a diol functional group. This compound is part of the alkyne family, which is known for having carbon-carbon triple bonds. The molecular formula for this compound is C9H16O2 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyloct-4-yne-1,6-diol typically involves the use of alkyne and diol precursors. One common method is the partial hydrogenation of this compound precursors under controlled conditions. This process often employs catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion of precursors to the desired product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
化学反応の分析
Types of Reactions
6-Methyloct-4-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl groups in the diol can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ethers or esters.
科学的研究の応用
6-Methyloct-4-yne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methyloct-4-yne-1,6-diol involves its interaction with various molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the diol groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and influence cellular processes .
類似化合物との比較
Similar Compounds
6-Methyloct-5-en-1-yne: Similar structure but with a double bond instead of a diol group.
6-Ethyl-3-methyloct-2-en-4-yne-1,6-diol: Another compound with a similar backbone but different substituents.
Uniqueness
6-Methyloct-4-yne-1,6-diol is unique due to the presence of both an alkyne and diol functional group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry .
特性
CAS番号 |
58447-63-5 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
6-methyloct-4-yne-1,6-diol |
InChI |
InChI=1S/C9H16O2/c1-3-9(2,11)7-5-4-6-8-10/h10-11H,3-4,6,8H2,1-2H3 |
InChIキー |
LDQBNTNPXOJNDP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#CCCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


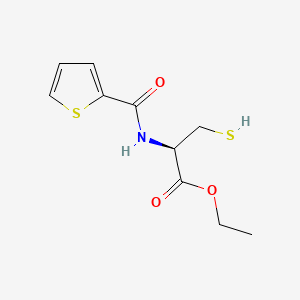
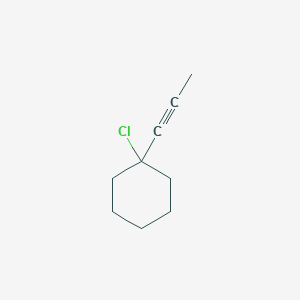
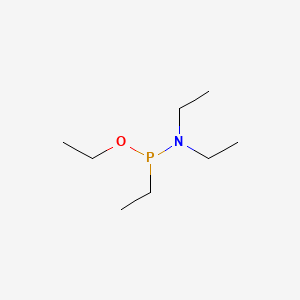
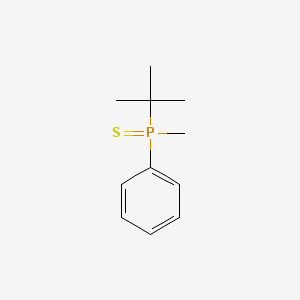
![2-(9-{2-[4-(1,3-Dithian-2-YL)butyl]-1,3-dithian-2-YL}nonyl)-1,3-dioxolane](/img/structure/B14616833.png)
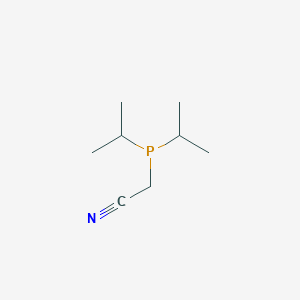
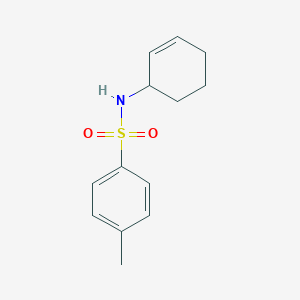
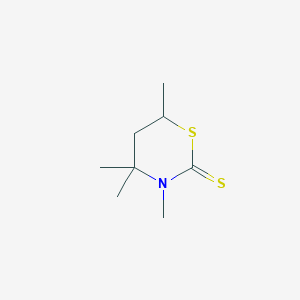
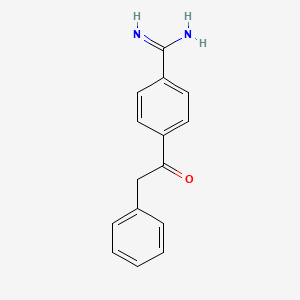
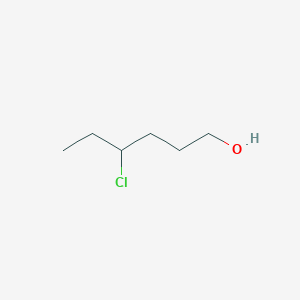
![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)
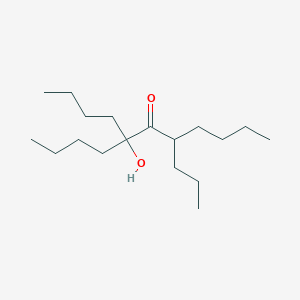
![1H-Imidazole, 1-[2-(4-chlorophenyl)hexyl]-](/img/structure/B14616891.png)
![oxalic acid;7-phenyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]-5,6-dihydro-4H-diazepin-3-one](/img/structure/B14616898.png)
